Ribose-5-phosphate

描述

Significance as a Central Metabolite in Prokaryotic and Eukaryotic Systems

Ribose-5-phosphate (B1218738) is a crucial intermediate that links carbohydrate metabolism with the synthesis of genetic material and certain amino acids. fiveable.me It is generated from glucose-6-phosphate via the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that runs parallel to glycolysis. wikipedia.org The significance of R5P is underscored by its universal requirement in both prokaryotic and eukaryotic cells for fundamental life processes. proteopedia.org

In all organisms, R5P serves as the essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. khanacademy.org It is the scaffold upon which the purine (B94841) and pyrimidine (B1678525) bases are assembled to form ribonucleotides. wikipedia.org These ribonucleotides can then be used directly for RNA synthesis or converted to deoxyribonucleotides for DNA replication. libretexts.org

Furthermore, R5P is a precursor for the biosynthesis of the amino acid histidine in bacteria, fungi, and plants. pearson.com The metabolic fate of R5P is tightly regulated and depends on the specific needs of the cell, highlighting its central role in maintaining cellular homeostasis. fiveable.me

Interconnections within the Metabolic Network

This compound is not an isolated metabolite but is intricately woven into the fabric of cellular metabolism through its connections with several key pathways. fiveable.me The primary hub for R5P metabolism is the pentose phosphate pathway (PPP), which has both an oxidative and a non-oxidative phase. wikipedia.org

The oxidative phase of the PPP produces R5P from glucose-6-phosphate, along with the reducing equivalent NADPH. nih.gov NADPH is vital for reductive biosynthesis and for protecting the cell against oxidative stress. nih.gov The non-oxidative phase of the PPP, on the other hand, involves a series of reversible reactions that can either generate more R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into these intermediates. khanacademy.org This bidirectional link with glycolysis allows the cell to adjust the production of R5P and NADPH according to its metabolic demands. youtube.com

The conversion of R5P to phosphoribosyl pyrophosphate (PRPP) by the enzyme PRPP synthetase is a critical step that commits R5P to nucleotide biosynthesis. libretexts.orgresearchgate.net PRPP is the activated form of ribose used in both the de novo and salvage pathways for purine and pyrimidine synthesis. wikipedia.orgresearchgate.net This connection demonstrates the direct pipeline from carbohydrate metabolism to the synthesis of genetic material.

Recent research in Escherichia coli has also highlighted R5P as a key link between nucleotide and amino acid metabolism, particularly during the stringent response to amino acid starvation. nih.gov Under such stress conditions, the degradation of nucleotides can lead to an increase in R5P, which can then be channeled towards the synthesis of amino acids. nih.gov

The central role of this compound in cellular metabolism is summarized in the following table:

| Metabolic Pathway | Role of this compound | Key Interacting Molecules | Organism Type |

| Pentose Phosphate Pathway (Oxidative) | Product | Glucose-6-phosphate, NADP+ | Prokaryotes & Eukaryotes |

| Pentose Phosphate Pathway (Non-Oxidative) | Intermediate | Fructose-6-phosphate (B1210287), Glyceraldehyde-3-phosphate, Xylulose-5-phosphate | Prokaryotes & Eukaryotes |

| Nucleotide Biosynthesis (Purine & Pyrimidine) | Precursor (via PRPP) | ATP, PRPP, Purine and Pyrimidine bases | Prokaryotes & Eukaryotes |

| Histidine Biosynthesis | Precursor | ATP, PRPP | Bacteria, Fungi, Plants |

| Glycolysis | Interconvertible with intermediates | Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Prokaryotes & Eukaryotes |

Structure

3D Structure

属性

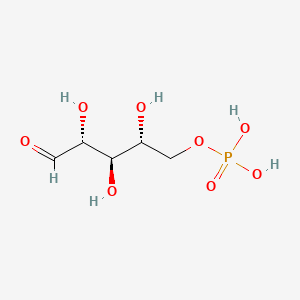

IUPAC Name |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897600 | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-28-1, 3615-55-2, 4151-19-3 | |

| Record name | Ribose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose 5-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribose-5-phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose-5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribose 5-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Interconversion of Ribose 5 Phosphate

The Oxidative Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as the Primary Source

The oxidative phase of the pentose phosphate pathway represents the main anabolic route for the de novo synthesis of Ribose-5-phosphate (B1218738). wikipedia.org This metabolic sequence, occurring in the cytosol, not only generates pentose sugars but is also a major source of the reducing equivalent NADPH, which is vital for various biosynthetic reactions and for maintaining cellular redox balance. libretexts.orgcreative-proteomics.com The pathway begins with the glycolytic intermediate, glucose-6-phosphate, and proceeds through a series of irreversible enzymatic steps. mdpi.com

Glucose-6-Phosphate Dehydrogenase (G6PD) Catalysis and NADPH Generation

The committed and rate-limiting step of the oxidative PPP is catalyzed by the enzyme Glucose-6-phosphate dehydrogenase (G6PD). diff.orgfrontiersin.org G6PD facilitates the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. diff.org This reaction is coupled with the reduction of one molecule of NADP+ to NADPH. wikipedia.org The activity of G6PD is largely regulated by the cellular ratio of NADP+ to NADPH; an increased demand for NADPH for biosynthetic processes leads to a higher NADP+ concentration, which in turn stimulates G6PD activity. diff.org This initial step is a critical control point that directs the flux of glucose-6-phosphate into the PPP. frontiersin.org

6-Phosphogluconolactonase Activity

The 6-phosphoglucono-δ-lactone formed in the first step is a chemically unstable ester. The enzyme 6-phosphogluconolactonase (6PGL) catalyzes the hydrolysis of this lactone to form 6-phosphogluconate. libretexts.orgfrontiersin.org While this hydrolysis can occur spontaneously, the enzymatic catalysis by 6PGL ensures the efficient progression of the pathway. nih.gov The activity of 6PGL is crucial for preventing the accumulation of 6-phosphogluconolactone and ensuring a continuous flux through the oxidative PPP. bohrium.comresearchgate.net

6-Phosphogluconate Dehydrogenase and Ribulose-5-Phosphate Formation

| Enzyme | Substrate | Product(s) | Coenzyme |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | NADP+ → NADPH |

| 6-Phosphogluconolactonase (6PGL) | 6-Phosphoglucono-δ-lactone | 6-Phosphogluconate | - |

| 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Phosphogluconate | Ribulose-5-Phosphate, CO2 | NADP+ → NADPH |

Interconversion from Ribulose-5-Phosphate

Ribulose-5-phosphate, the end product of the oxidative PPP, stands at a metabolic branch point. It can be converted into its aldose isomer, this compound, which is essential for nucleotide biosynthesis. wikipedia.org This reversible isomerization is a key step in the non-oxidative phase of the PPP. wikipedia.org

This compound Isomerase (RPI) Activity

The enzyme that catalyzes the interconversion between Ribulose-5-phosphate (a ketose) and this compound (an aldose) is this compound Isomerase (RPI). wikipedia.orgdiva-portal.org This reaction is crucial for providing a direct supply of this compound for the synthesis of nucleotides, coenzymes like NAD+ and FAD, and the amino acids histidine and tryptophan. diva-portal.orgnih.gov The reaction proceeds through an enediolate intermediate. nih.gov

Two distinct and evolutionarily unrelated classes of this compound Isomerase exist: RPIA and RPIB. diva-portal.orgnih.gov Although they catalyze the same reaction, they possess no significant sequence or structural homology, representing a case of convergent evolution. diva-portal.org

RPIA is the more common of the two isoforms and is found in all kingdoms of life, including humans. diva-portal.orgnih.gov It is a highly conserved enzyme, highlighting its essential role in central metabolism. nih.gov Structurally, RPIA typically forms a homodimer or homotetramer. wikipedia.orgproteopedia.org The active site of RPIA contains a lysine (B10760008) residue that is crucial for catalysis, facilitating the proton transfer necessary for the isomerization reaction. nih.gov

RPIB is predominantly found in bacteria and some lower eukaryotes, but not in humans. diva-portal.orgproteopedia.org This makes it a potential target for the development of novel antimicrobial agents. nih.gov RPIB also functions as a dimer, but its structure is distinct from RPIA. wikipedia.org The catalytic mechanism of RPIB involves a cysteine residue in the active site, which acts as the catalytic base for the isomerization. nih.govebi.ac.uk Some bacterial RPIB enzymes have also been shown to have activity towards other sugar phosphates, such as allose-6-phosphate. diva-portal.org

| Isoform | Distribution | Key Catalytic Residue | Quaternary Structure |

| RPIA | Ubiquitous (bacteria, archaea, eukaryotes) | Lysine | Dimer/Tetramer |

| RPIB | Primarily bacteria, some lower eukaryotes | Cysteine | Dimer |

Ribulose-5-Phosphate 3-Epimerase (RPE) in Xylulose-5-Phosphate Formation

Ribulose-5-phosphate 3-epimerase (RPE), also known as pentose-5-phosphate 3-epimerase, is an essential enzyme in the pentose phosphate pathway and the Calvin cycle nih.govresearchgate.net. It catalyzes the reversible epimerization of D-ribulose-5-phosphate (Ru5P) to D-xylulose-5-phosphate (Xu5P) researchgate.netoup.comnih.gov. This reaction is crucial for providing Xu5P, a substrate for the enzyme transketolase, thereby linking the PPP with the glycolytic pathway oup.com.

The catalytic mechanism of RPE involves an acid-base chemistry that proceeds through a cis-enediolate intermediate researchgate.netoup.com. The reaction is initiated by the abstraction of a proton from the C3 carbon of Ru5P by a deprotonated active site residue, typically an aspartate (e.g., Asp37 in human RPE) researchgate.netoup.com. This leads to the formation of the planar cis-enediolate intermediate, which is stabilized within the active site. The stabilization is often facilitated by a divalent metal ion, such as Fe²⁺ or Zn²⁺, which is coordinated by active site residues and the substrate researchgate.netnih.govresearchgate.net.

Following the formation of the intermediate, a proton is donated back to the C3 carbon, but from the opposite face, by a second, protonated active site residue (another aspartate, e.g., Asp175) oup.com. This results in the inversion of the stereochemistry at the C3 position, forming Xu5P nih.govresearchgate.net. The active site is maintained in a hydrophobic, proton-free environment, often by conserved methionine residues, which is thought to prevent isomerization and ensure that only epimerization occurs nih.govresearchgate.net. The enzyme itself typically folds into a (β/α)₈ triosephosphate isomerase (TIM) barrel structure researchgate.netresearchgate.netnih.gov.

| Enzyme | Reaction | Mechanism | Key Features |

| Ribulose-5-Phosphate 3-Epimerase (RPE) | D-ribulose-5-phosphate ⇌ D-xylulose-5-phosphate | Acid-base catalysis via a cis-enediolate intermediate | Requires a divalent metal ion (e.g., Fe²⁺) for intermediate stabilization. Involves two key aspartate residues. Conserved methionines maintain a hydrophobic active site. |

Contributions of the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative branch of the pentose phosphate pathway is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. This pathway does not produce NADPH but plays a critical role in generating R5P for biosynthesis and in metabolizing excess pentose phosphates by converting them into fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P), which can then enter glycolysis wikipedia.org. The key enzymes in this pathway are transketolase and transaldolase.

Transketolase (TKL) Reactions

Transketolase (TKL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor researchgate.netwikipedia.org. This enzyme is responsible for two distinct reactions within the non-oxidative PPP, providing a crucial link between the PPP and glycolysis nih.govwikipedia.orgnih.gov.

The catalytic cycle begins with the deprotonation of the TPP cofactor at its thiazolium ring, forming a reactive carbanion nih.gov. This carbanion nucleophilically attacks the carbonyl carbon (C2) of a ketose donor substrate, typically xylulose-5-phosphate (Xu5P) researchgate.netrsc.org. This is followed by the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (glyceraldehyde-3-phosphate) and leaving a two-carbon α,β-dihydroxyethyl group covalently attached to the TPP nih.gov. This activated glycolaldehyde (B1209225) intermediate is then transferred to an aldose acceptor substrate that enters the active site nih.gov.

The two primary reactions catalyzed by TKL are:

Xylulose-5-phosphate + this compound ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate: In this reaction, TKL transfers a two-carbon unit from Xu5P to R5P, forming a seven-carbon sugar (S7P) and a three-carbon sugar (G3P) nih.govwikipedia.org.

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate: Here, TKL transfers a two-carbon unit from another molecule of Xu5P to erythrose-4-phosphate (E4P), yielding the six-carbon F6P and another molecule of G3P nih.gov.

| Reaction | Donor Substrate (Ketose) | Acceptor Substrate (Aldose) | Products |

| TKL Reaction 1 | Xylulose-5-phosphate | This compound | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate |

| TKL Reaction 2 | Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate, Glyceraldehyde-3-phosphate |

Transaldolase (TAL) Reactions

Transaldolase (TAL) is the second key enzyme of the non-oxidative PPP. It catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor researchgate.nettandfonline.comresearchgate.net. Unlike transketolase, transaldolase does not require TPP or another cofactor researchgate.netsemanticscholar.org. Instead, its mechanism involves the formation of a Schiff base intermediate oup.comnih.gov.

The reaction is initiated when the ε-amino group of a conserved lysine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ketose donor, sedoheptulose-7-phosphate (S7P) nih.gov. This forms a protonated Schiff base intermediate. The reaction proceeds with an aldol (B89426) cleavage, breaking the bond between C3 and C4 of the S7P nih.gov. This releases the aldose product, erythrose-4-phosphate (E4P), while the three-carbon dihydroxyacetone unit remains covalently bound to the enzyme's lysine residue nih.gov.

Subsequently, an aldose acceptor, glyceraldehyde-3-phosphate (G3P), enters the active site. The enzyme then catalyzes a condensation reaction between the G3P and the enzyme-bound dihydroxyacetone intermediate researchgate.netnih.gov. Finally, hydrolysis of the Schiff base releases the final product, the ketose fructose-6-phosphate (F6P), and regenerates the free enzyme nih.gov. This reaction effectively links the metabolism of seven- and three-carbon sugars to that of four- and six-carbon sugars.

| Enzyme | Reaction | Mechanism | Transferred Unit |

| Transaldolase (TAL) | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate | Schiff base formation with an active site lysine | Three-carbon dihydroxyacetone |

Alternative Pathways for this compound Generation

While the pentose phosphate pathway is the primary route for R5P synthesis in most organisms, some prokaryotes, particularly archaea, lack a complete classical PPP. These organisms have evolved alternative pathways to generate this essential precursor for nucleotide biosynthesis.

Ribulose Monophosphate (RuMP) Pathway in Specific Organisms (e.g., Archaea)

In several archaeal species, such as the hyperthermophile Thermococcus kodakaraensis, which lack a canonical pentose phosphate pathway, the ribulose monophosphate (RuMP) pathway functions in the reverse direction to synthesize ribulose-5-phosphate (Ru5P) nih.govresearchgate.netnih.gov. The canonical RuMP pathway is typically associated with the fixation and detoxification of formaldehyde (B43269) in methylotrophic bacteria tandfonline.comnih.gov.

In this alternative biosynthetic route, two key enzymes of the RuMP pathway, 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI), catalyze the reverse reactions nih.govtandfonline.com. The pathway starts with the glycolytic intermediate fructose-6-phosphate (F6P).

6-phospho-3-hexuloisomerase (PHI) first isomerizes F6P to form D-arabino-3-hexulose-6-phosphate (Hu6P) nih.govresearchgate.net.

3-hexulose-6-phosphate synthase (HPS) then catalyzes a reverse aldol condensation, cleaving Hu6P to yield ribulose-5-phosphate (Ru5P) and formaldehyde nih.govnih.gov.

Genetic studies in T. kodakaraensis have confirmed that these two enzymes are essential for the biosynthesis of Ru5P, as deleting the gene encoding for a fused HPS-PHI protein resulted in an inability to grow without an external supply of nucleosides nih.govnih.gov. This demonstrates that the reverse RuMP pathway is the sole and essential route for producing the pentose phosphate precursor for nucleotide synthesis in this archaeon nih.gov. In some archaea, the genes for HPS and PHI are fused into a single open reading frame, creating a bifunctional enzyme that efficiently carries out the sequential reactions nih.govgenome.jp.

| Pathway | Organism Type | Function | Key Enzymes | Overall Reaction |

| Reverse Ribulose Monophosphate (RuMP) Pathway | Archaea (e.g., Thermococcus kodakaraensis) | This compound biosynthesis | 6-phospho-3-hexuloisomerase (PHI), 3-hexulose-6-phosphate synthase (HPS) | Fructose-6-phosphate → Ribulose-5-phosphate + Formaldehyde |

Ribokinase-Mediated Phosphorylation of Ribose

The phosphorylation of ribose to yield this compound (R5P) is a critical step for its entry into cellular metabolism. This reaction is catalyzed by the enzyme ribokinase (RK), which belongs to the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org The primary function of this phosphorylation is to trap ribose intracellularly and activate it for subsequent metabolic pathways. ebi.ac.uk

The reaction catalyzed by ribokinase is as follows:

ATP + D-ribose → ADP + D-ribose 5-phosphate wikipedia.org

This enzymatic reaction is an ATP-dependent phosphorylation, specifically a phosphotransferase reaction. wikipedia.orgmdpi.com Ribokinase transfers a phosphoryl group from ATP to the 5'-hydroxyl group of D-ribose. nih.govresearchgate.net The resulting D-ribose 5-phosphate can then be utilized in the pentose phosphate pathway, for the synthesis of nucleotides, and in the biosynthesis of amino acids such as histidine and tryptophan. reactome.orgebi.ac.uk

The catalytic activity of ribokinase is dependent on the presence of both divalent and monovalent cations. nih.gov Magnesium ions (Mg2+) are thought to be the physiological divalent cations that aid in catalysis by forming a chelate with ATP, which is the form that binds to the enzyme. ebi.ac.uknih.gov Monovalent cations, such as potassium (K+), can activate the enzyme through induced conformational changes. nih.gov

| Component | Role |

|---|---|

| Enzyme | Ribokinase (EC 2.7.1.15) |

| Substrates | ATP, D-ribose |

| Products | ADP, D-ribose 5-phosphate |

| Cofactors/Activators | Mg2+, K+, Inorganic phosphate |

Overlap with Entner-Doudoroff Pathway and Calvin Cycle

This compound is a central intermediate in the pentose phosphate pathway (PPP), which shares enzymes and intermediates with other significant metabolic routes, notably the Calvin cycle and, to a lesser extent, has connections with the Entner-Doudoroff (ED) pathway.

The non-oxidative phase of the pentose phosphate pathway is where the primary overlap with the Calvin cycle occurs. Both pathways utilize the enzymes transketolase and transaldolase to interconvert various sugar phosphates. nih.govmit.edu Transketolase, for instance, catalyzes the transfer of a two-carbon unit from a ketose to an aldose. In the PPP, it can transfer a two-carbon fragment from xylulose-5-phosphate to this compound, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org In the Calvin cycle, transketolase catalyzes the reverse reaction. wikipedia.org These shared reactions create a metabolic bridge, allowing for the flexible distribution of carbon skeletons between pathways depending on the cell's needs. nih.gov

The Entner-Doudoroff pathway is an alternative to glycolysis for the catabolism of glucose to pyruvate (B1213749), found primarily in gram-negative bacteria and some other microorganisms. wikipedia.orglibretexts.org While distinct from the pentose phosphate pathway, the ED pathway produces 6-phosphogluconate, a key intermediate in the oxidative phase of the PPP. This connection allows organisms utilizing the ED pathway to channel intermediates into the PPP for the production of NADPH and precursors for nucleotide synthesis, including this compound.

| Pathway | Shared Enzyme(s) with PPP | Shared Intermediate(s) with PPP | Key Overlapping Function |

|---|---|---|---|

| Calvin Cycle | Transketolase, Transaldolase, this compound isomerase | This compound, Xylulose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Interconversion of sugar phosphates for carbon fixation and biosynthesis |

| Entner-Doudoroff Pathway | - | 6-phosphogluconate | Links glucose catabolism to the oxidative phase of the PPP |

Degradation and Recycling of this compound

This compound is not typically "degraded" in the conventional sense for energy production in the same way as glucose in glycolysis. Instead, it is a crucial hub for recycling and interconversion. The fate of R5P is highly dependent on the metabolic state of the cell. wikipedia.org

A primary role of this compound is to serve as the precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). wikipedia.orgwikipedia.org PRPP is a critical activated form of ribose used in the de novo and salvage pathways of nucleotide biosynthesis. wikipedia.orglibretexts.orgnih.gov The enzyme ribose-phosphate diphosphokinase catalyzes the conversion of R5P to PRPP. wikipedia.orgwikipedia.org

When the cell's demand for NADPH is higher than its need for nucleotides, this compound can be recycled back into glycolytic intermediates. Through the action of transketolase and transaldolase in the non-oxidative pentose phosphate pathway, R5P, along with xylulose-5-phosphate, can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.org These intermediates can then re-enter the glycolytic pathway.

Furthermore, the catabolism of nucleosides can be a source for the generation of ribose phosphates. The phosphorolysis of nucleosides yields ribose-1-phosphate (B8699412), which can be interconverted to this compound by the enzyme phosphopentomutase. nih.gov This allows the pentose moiety of nucleosides to be salvaged and re-utilized for nucleotide synthesis or channeled into central carbon metabolism. nih.gov In some organisms, the degradation of purine (B94841) and pyrimidine (B1678525) nucleosides significantly contributes to the cellular pool of R5P. asm.org

| Metabolic Pathway | Key Enzyme(s) | Primary Product(s) | Metabolic Purpose |

|---|---|---|---|

| Nucleotide Biosynthesis | Ribose-phosphate diphosphokinase | Phosphoribosyl pyrophosphate (PRPP) | Synthesis of purines and pyrimidines |

| Non-oxidative Pentose Phosphate Pathway (Recycling) | Transketolase, Transaldolase | Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Conversion to glycolytic intermediates |

| Interconversion | This compound isomerase | Ribulose-5-phosphate | Reversible link to the oxidative PPP and other pentose phosphates |

Metabolic Fates and Downstream Utilization of Ribose 5 Phosphate

Phosphoribosyl Pyrophosphate (PRPP) Synthesisnih.govyoutube.comencyclopedia.pub

The primary metabolic fate of ribose-5-phosphate (B1218738) is its conversion into 5-phospho-alpha-D-ribose 1-diphosphate, more commonly known as phosphoribosyl pyrophosphate (PRPP). encyclopedia.pubuniprot.org This reaction is a crucial activation step, rendering the C-1 of the ribose sugar susceptible to nucleophilic attack in subsequent biosynthetic pathways. nih.gov PRPP is an essential substrate for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the cofactors NAD and NADP, and the amino acids histidine and tryptophan. nih.govwikipedia.org The synthesis of PRPP is an irreversible reaction that links carbon and nitrogen metabolism with the pentose (B10789219) phosphate (B84403) pathway. encyclopedia.pubwikipedia.org

| Reactant | Enzyme | Product |

| This compound + ATP | Ribose-phosphate diphosphokinase (PRPS1) | Phosphoribosyl Pyrophosphate (PRPP) + AMP |

The synthesis of PRPP from this compound and ATP is catalyzed by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase (encoded by the PRPS1 gene). nih.govwikipedia.org This enzyme facilitates the transfer of a diphosphoryl (pyrophosphate) group from ATP to the C-1 hydroxyl group of this compound. nih.govelifesciences.org

PRPS1 activity is subject to complex allosteric regulation, ensuring that the production of PRPP is tightly controlled to meet the cell's metabolic demands. youtube.com The enzyme requires magnesium ions (Mg2+) for its catalytic activity, which coordinates with ATP. uniprot.orgwikipedia.org It is activated by inorganic phosphate. uniprot.orguniprot.org Conversely, the activity of PRPS1 is inhibited by its end-products, particularly purine and pyrimidine ribonucleotides such as adenosine (B11128) diphosphate (ADP) and guanosine diphosphate (GDP), which act as allosteric feedback inhibitors. encyclopedia.pubuniprot.org Dysregulation of PRPS1 activity, either through superactivity or deficiency, is linked to several human diseases, highlighting its critical role in cellular metabolism. wikipedia.orgelifesciences.org

Purine Nucleotide Biosynthesisnih.govyoutube.comencyclopedia.pub

PRPP is the foundational molecule for the biosynthesis of purine nucleotides, serving as the scaffold upon which the purine ring is constructed. wikipedia.orglibretexts.org It provides the essential phosphoribosyl unit for both the de novo synthesis and salvage pathways of purines. wikipedia.orgyoutube.com

The de novo pathway builds purine nucleotides from simple precursors like amino acids (glycine, glutamine, aspartate), CO2, and formate. youtube.com The pathway begins with the commitment of PRPP to purine synthesis. youtube.com The first step involves the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, a reaction catalyzed by glutamine-PRPP amidotransferase. libretexts.orgquora.com This reaction forms 5-phosphoribosyl-1-amine, the first dedicated intermediate in the purine synthesis pathway. wikipedia.orgyoutube.com The subsequent nine steps of the pathway involve the stepwise assembly of the purine ring on the this compound moiety, culminating in the formation of inosine monophosphate (IMP). libretexts.orgyoutube.comnih.gov IMP is the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently synthesized. libretexts.orgyoutube.com The availability of PRPP is a rate-limiting factor for this entire pathway. mdpi.com

Purine salvage pathways are a crucial and energy-efficient alternative to de novo synthesis, recycling purine bases that result from the degradation of nucleic acids. quora.com These pathways consume PRPP to convert free purine bases back into their corresponding nucleotides. wikipedia.org Specific enzymes called phosphoribosyltransferases catalyze these reactions. wikipedia.org For instance, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) uses PRPP to convert hypoxanthine and guanine into IMP and GMP, respectively. youtube.com Similarly, adenine (B156593) phosphoribosyltransferase (APRT) converts adenine to AMP. mdpi.com The salvage pathways are vital in certain tissues that have a limited capacity for de novo synthesis and play a significant role in regulating the intracellular pool of purine nucleotides. quora.com

Pyrimidine Nucleotide Biosynthesisnih.govencyclopedia.pub

In contrast to purine synthesis, the pyrimidine ring is synthesized as a free base before it is attached to the this compound moiety. vt.edudavuniversity.org The precursor of the pyrimidine ring is orotate. wikipedia.org PRPP enters the pyrimidine biosynthetic pathway in the fifth step, where it donates its ribosyl-5-phosphate group to orotate. wikipedia.orgdavuniversity.org This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase, which covalently links the orotate base to the ribose unit of PRPP to form orotidine monophosphate (OMP). wikipedia.orgdavuniversity.org OMP is then decarboxylated to form uridine monophosphate (UMP), a key precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP) (after conversion to its deoxy form). davuniversity.org

| Pathway | Role of PRPP | Key Enzyme(s) | Initial Product(s) |

| De Novo Purine Synthesis | Provides the ribose-phosphate scaffold | Glutamine-PRPP amidotransferase | 5-Phosphoribosyl-1-amine |

| Purine Salvage | Donates the ribose-phosphate group to a free base | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT) | IMP, GMP, AMP |

| Pyrimidine Synthesis | Donates the ribose-phosphate group to the completed orotate ring | Orotate phosphoribosyltransferase | Orotidine monophosphate (OMP) |

| Histidine Biosynthesis | Condenses with ATP in the first committed step | ATP-phosphoribosyl transferase | N'-5'-phosphoribosyl-ATP (PRATP) |

Histidine Biosynthesisnih.gov

The metabolic role of PRPP extends beyond nucleotide synthesis to include the biosynthesis of the essential amino acid histidine. wikipedia.orgnih.gov The histidine biosynthetic pathway is intricately linked to purine metabolism through their shared requirement for PRPP. nih.gov The first committed step in histidine biosynthesis is the condensation of ATP and PRPP, a reaction catalyzed by the enzyme ATP-phosphoribosyl transferase. nih.gov This reaction forms N'-5'-phosphoribosyl-ATP (PRATP). nih.gov In a later step of the pathway, an intermediate, 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), is released and funneled into the de novo purine biosynthetic pathway, further underscoring the close metabolic relationship between these two anabolic routes. nih.gov

Coenzyme Biosynthesis

This compound (R5P) is a critical precursor for the synthesis of essential coenzymes that play indispensable roles in a myriad of metabolic reactions. Its carbon skeleton is incorporated into the structure of key electron carriers, namely Nicotinamide Adenine Dinucleotide (NAD+) and Flavin Adenine Dinucleotide (FAD).

Nicotinamide Adenine Dinucleotide (NAD+)

The biosynthesis of NAD+ utilizes R5P as a foundational molecule. R5P is first converted to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase, a reaction that requires ATP. wikipedia.orgnih.gov PRPP is a crucial activated form of ribose and is a common precursor for the synthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan. nih.gov In the synthesis of NAD+, PRPP provides the ribose-phosphate moiety to which the nicotinamide base is attached. The availability of PRPP, and therefore R5P, can be a determining factor in the rate of de novo NAD+ synthesis. hmdb.ca Consequently, the metabolic flux through the pentose phosphate pathway, which generates R5P, is intricately linked to the cell's capacity to produce this vital coenzyme. nih.gov

Flavin Adenine Dinucleotide (FAD)

This compound is also a precursor for the biosynthesis of FAD, albeit through a more indirect route involving its isomer, ribulose-5-phosphate. Ribulose-5-phosphate, which is in equilibrium with R5P, is a direct precursor for the synthesis of riboflavin (vitamin B2). researchgate.netresearchgate.net The biosynthesis of riboflavin commences with one molecule of guanosine triphosphate (GTP) and two molecules of ribulose-5-phosphate. researchgate.net Following a series of enzymatic reactions, riboflavin is formed. It is then phosphorylated to flavin mononucleotide (FMN), which is subsequently adenylated to form FAD. nih.gov Therefore, the metabolic pool of R5P and its interconversion to ribulose-5-phosphate are essential for maintaining the cellular supply of FAD. researchgate.net

Interconnection with Glycolysis and Gluconeogenesis

This compound and the pentose phosphate pathway (PPP) are intricately connected with the central carbon metabolic pathways of glycolysis and gluconeogenesis. This interconnection allows for metabolic flexibility, enabling cells to adapt to varying metabolic demands for NADPH, R5P, and ATP. The non-oxidative branch of the PPP provides a direct link, allowing for the reversible interconversion of pentose phosphates and glycolytic intermediates. nih.gov

Metabolic Flux Diversion and Regeneration of Intermediates

The direction of metabolic flux between the pentose phosphate pathway and glycolysis is tightly regulated and depends on the cellular needs.

When the demand for R5P for nucleotide and nucleic acid synthesis is high, intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be diverted into the non-oxidative phase of the PPP to generate R5P. droracle.ai This process is catalyzed by the enzymes transketolase and transaldolase, which rearrange the carbon skeletons of the sugar phosphates. nih.govlibretexts.org This allows for the production of R5P independently of the oxidative phase of the PPP and its associated NADPH generation.

Conversely, when the primary cellular need is for NADPH or ATP, R5P can be converted back into glycolytic intermediates. nih.gov Through the action of transketolase and transaldolase, R5P and its isomer xylulose-5-phosphate can be transformed into fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.org These intermediates can then enter the glycolytic pathway to generate ATP and pyruvate (B1213749), or they can be directed towards gluconeogenesis to synthesize glucose. This recycling of pentose phosphates into the glycolytic pathway is crucial for cells that have a high demand for NADPH for reductive biosynthesis or for protection against oxidative stress. nih.gov In such scenarios, the carbon skeletons of glucose are effectively shuttled through the oxidative PPP to maximize NADPH production, and the resulting pentose phosphates are then regenerated into glycolytic intermediates to continue the cycle or be used for energy production. oup.com

The regulation of this metabolic flux is complex, involving allosteric regulation of key enzymes and changes in the concentrations of metabolites such as NADPH. nih.govbiorxiv.org For instance, high levels of NADPH can inhibit glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the oxidative PPP, thereby redirecting glucose-6-phosphate towards glycolysis. biorxiv.org

Contribution to Ribitol Biosynthesis

This compound serves as a precursor for the biosynthesis of ribitol, a five-carbon sugar alcohol. Ribitol is a component of teichoic acids in the cell walls of some Gram-positive bacteria and is also involved in certain glycosylation pathways. nih.gov

D-Ribose-5-Phosphate Reductase Activity

The conversion of D-ribose-5-phosphate to ribitol-5-phosphate is catalyzed by the enzyme D-ribose-5-phosphate reductase, also known as ribitol-5-phosphate 2-dehydrogenase. wikipedia.orgqmul.ac.uk This enzyme utilizes NAD(P)H as a reducing agent to reduce the aldehyde group of D-ribose-5-phosphate to a hydroxyl group, forming D-ribitol-5-phosphate. ebi.ac.uk The systematic name for this enzyme is D-ribitol-5-phosphate:NAD(P)+ 2-oxidoreductase. wikipedia.org The resulting ribitol-5-phosphate can then be used in downstream biosynthetic pathways, such as the synthesis of CDP-ribitol, a precursor for teichoic acid assembly. qmul.ac.uk

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| Ribose-phosphate diphosphokinase | This compound, ATP | Phosphoribosyl pyrophosphate (PRPP), AMP | Mg2+ |

| Transketolase | Xylulose-5-phosphate, this compound | Glyceraldehyde-3-phosphate, Sedoheptulose-7-phosphate | Thiamine (B1217682) pyrophosphate (TPP) |

| Transaldolase | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate | Erythrose-4-phosphate, Fructose-6-phosphate | |

| D-Ribose-5-phosphate reductase | D-Ribose-5-phosphate, NAD(P)H | D-Ribitol-5-phosphate, NAD(P)+ |

Regulation of Ribose 5 Phosphate Metabolism

Dynamic Regulation of the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is the primary route for the synthesis of ribose-5-phosphate (B1218738) and the reduced form of nicotinamide adenine (B156593) dinucleotide phosphate (NADPH). nih.govwikipedia.org The regulation of the PPP is highly dynamic, allowing cells to adjust the flow of glucose-6-phosphate (G6P) between glycolysis and the PPP based on their immediate needs. nih.govnih.gov This pathway is divided into an oxidative and a non-oxidative branch, each with distinct roles and regulatory controls. wikipedia.org The oxidative phase is primarily responsible for producing NADPH, while the non-oxidative phase allows for the interconversion of five-carbon sugars, including R5P, and their connection with the glycolytic pathway. microbenotes.comjackwestin.com

Cellular demand for NADPH for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for defense against oxidative stress is a major driver of flux through the oxidative PPP. wikipedia.orgresearchgate.net Conversely, when the demand for R5P for nucleotide and nucleic acid synthesis is high, the non-oxidative branch can operate independently of the oxidative branch to produce R5P from glycolytic intermediates. jackwestin.com This flexibility allows the cell to maintain a balance between the production of reducing equivalents and biosynthetic precursors. microbenotes.com

Transcriptional and Post-Transcriptional Control of Associated Enzymes

The expression of enzymes involved in the pentose phosphate pathway is subject to transcriptional and post-transcriptional regulation, providing a slower, more long-term mechanism for adapting to cellular conditions. nih.govnih.gov Several transcription factors have been identified that modulate the expression of key PPP enzymes. For instance, Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of the antioxidant response, can increase the expression of PPP enzymes to enhance NADPH production in response to oxidative stress. microbenotes.com Hypoxia-inducible factor 1 (HIF1) is another transcription factor that can activate the expression of glycolytic enzymes, which can indirectly influence the flux through the PPP. wikipedia.org

Hormonal signals also play a role in the transcriptional regulation of PPP enzymes. Insulin, for example, is known to stimulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby promoting the synthesis of NADPH required for fatty acid synthesis. microbenotes.com

Allosteric Regulation Mechanisms

Allosteric regulation provides a rapid, moment-to-moment control over the activity of enzymes in the pentose phosphate pathway. This type of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. youtube.com

The primary site of allosteric regulation in the PPP is the first committed step, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.org This enzyme is allosterically stimulated by its substrate, NADP+, and potently inhibited by its product, NADPH. wikipedia.org This ensures that the rate of the oxidative PPP is highly sensitive to the cellular redox state, as reflected by the NADPH/NADP+ ratio. wikipedia.org When NADPH is consumed in reductive biosynthesis or antioxidant defense, the resulting increase in NADP+ levels activates G6PD, leading to increased NADPH production. wikipedia.org

Recent structural studies have revealed that human G6PD has both a catalytic and a structural NADP+ binding site. The binding of NADP+ to the structural site induces a conformational change that allosterically regulates the binding of the substrate, glucose-6-phosphate, and catalysis. nih.gov Additionally, Acetyl CoA has been shown to inhibit G6PD activity, providing a link between fatty acid metabolism and the PPP. wikipedia.org

The enzymes of the non-oxidative branch, transketolase and transaldolase, are generally not considered to be major sites of allosteric regulation, with their activity being primarily driven by the availability of their substrates. nih.govebi.ac.uk

Feedback Inhibition Loops

Feedback inhibition is a crucial regulatory mechanism where the end product of a metabolic pathway inhibits an earlier step in that same pathway. In the context of this compound metabolism, the most significant example of feedback inhibition is the regulation of glucose-6-phosphate dehydrogenase (G6PD) by NADPH. microbenotes.comvt.edu As the primary product of the oxidative branch of the pentose phosphate pathway, high concentrations of NADPH signal that the cell's demand for reducing equivalents has been met. biorxiv.org This high level of NADPH then acts as a potent feedback inhibitor of G6PD, slowing down the entry of glucose-6-phosphate into the PPP. microbenotes.comvt.edu

This feedback loop is highly sensitive and allows for a rapid response to changes in the cell's metabolic state. biorxiv.org However, some recent studies suggest that under acute oxidative stress, the activation of PPP flux may not be solely regulated by NADPH-mediated feedback inhibition, indicating the presence of other, potentially anticipatory, regulatory mechanisms. biorxiv.orgbiorxiv.org

The table below summarizes the key enzymes in the pentose phosphate pathway that are subject to feedback inhibition.

| Enzyme | Inhibitor | Effect |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | NADPH | Decreases enzyme activity, reducing flux through the oxidative PPP. |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | NADPH, ATP | Decreases enzyme activity, providing another point of control in the oxidative PPP. microbenotes.com |

Influence of Cellular Energy and Redox Status (NADPH/NADP+ Ratio, ATP)

The cellular energy charge, reflected in the levels of adenosine (B11128) triphosphate (ATP), also influences the regulation of the PPP. ATP can act as an inhibitor of 6-phosphogluconate dehydrogenase, the second NADPH-producing enzyme in the oxidative PPP. microbenotes.com This provides a mechanism to downregulate NADPH production when the cell has a high energy status and does not require additional reducing power for biosynthesis.

The intricate interplay between the NADPH/NADP+ ratio and ATP levels ensures that the production of this compound and NADPH is tightly coupled to the cell's immediate metabolic requirements for biosynthesis, antioxidant defense, and energy. nih.govmicrobenotes.com

Inter-Pathway Metabolic Flux Control and Integration

The pentose phosphate pathway does not operate in isolation but is intricately integrated with other central metabolic pathways, most notably glycolysis and nucleotide biosynthesis. nih.govjackwestin.com The control of metabolic flux at the branch point between glycolysis and the PPP, which is glucose-6-phosphate, is critical for cellular homeostasis. nih.gov Under conditions of oxidative stress, for example, there is a rapid rerouting of glucose catabolism from glycolysis to the PPP to increase the production of NADPH for antioxidant defense. nih.govnih.gov This is achieved through the coordinated regulation of enzymes in both pathways. nih.gov

The non-oxidative branch of the PPP provides a direct link to glycolysis by allowing the interconversion of five-carbon sugars with the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov This reversible connection allows the cell to direct the flow of carbon skeletons based on its needs. For instance, if the cell requires more NADPH than this compound, the excess R5P can be converted back into glycolytic intermediates. nih.gov Conversely, if the demand for R5P for nucleotide synthesis is high, glycolytic intermediates can be funneled into the non-oxidative PPP to generate R5P. jackwestin.com

The integration of the PPP with nucleotide biosynthesis is fundamental, as R5P is the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. vt.edu The availability of R5P can, therefore, be a rate-limiting factor for DNA and RNA synthesis, particularly in rapidly proliferating cells. nih.gov

Post-Translational Modifications (e.g., Arginine Methylation of RPIA)

Post-translational modifications (PTMs) of enzymes provide a rapid and reversible mechanism for regulating their activity and, consequently, the metabolic flux through a pathway. nih.gov In the context of this compound metabolism, a key example of such regulation is the arginine methylation of this compound isomerase A (RPIA). nih.gov

RPIA catalyzes the reversible isomerization of ribulose-5-phosphate to this compound in the non-oxidative branch of the PPP. nih.gov Research has shown that RPIA can be methylated at arginine 42 by the enzyme co-activator associated arginine methyltransferase 1 (CARM1). nih.gov This methylation event has been found to increase the catalytic activity of RPIA. nih.gov

Interestingly, this PTM is responsive to the availability of glucose. Under conditions of glucose deprivation, the interaction between CARM1 and RPIA is strengthened, leading to hypermethylation of RPIA at arginine 42. nih.gov This enhanced RPIA activity increases the flux through the oxidative PPP, which in turn boosts the production of NADPH for reactive oxygen species (ROS) clearance and provides more ribose for nucleic acid synthesis. nih.gov This mechanism has been shown to be particularly important for the survival of colorectal cancer cells under glucose starvation. nih.gov

The table below details the specifics of this post-translational modification.

| Enzyme | Modification | Modifying Enzyme | Amino Acid Residue | Functional Effect |

| This compound isomerase A (RPIA) | Arginine Methylation | CARM1 | Arginine 42 (R42) | Increases catalytic activity |

Ribose 5 Phosphate in Molecular Pathogenesis and Disease Mechanisms

Perturbations in Pentose (B10789219) Phosphate (B84403) Pathway Activity in Disease States

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. Its primary functions are to produce nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738) (R5P). princeton.edunih.gov Given its central role in producing building blocks for DNA and RNA synthesis and in maintaining redox balance, it is not surprising that alterations in PPP activity are implicated in various disease states. princeton.edubohrium.com Dysregulation of this pathway can lead to either an overproduction or a deficiency of its key products, contributing to the pathogenesis of diseases ranging from cancer to rare inborn metabolic disorders. bohrium.com

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. karger.comresearchgate.net One of the key metabolic shifts observed in many types of cancer is the upregulation of the pentose phosphate pathway. karger.comresearchgate.netnih.gov This enhancement of the PPP provides cancer cells with a dual advantage: it supplies the necessary precursors for nucleotide synthesis to support rapid cell division and generates NADPH to counteract increased oxidative stress. karger.comnih.govmusechem.com

Rapidly proliferating cancer cells have a high demand for nucleotides to replicate their DNA and synthesize RNA. nih.govsigmaaldrich.cn The PPP is a primary source of this compound, the sugar backbone of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.gov By shunting glucose-6-phosphate from glycolysis into the PPP, cancer cells can significantly increase the production of R5P. sigmaaldrich.cn This elevated R5P is then converted to phosphoribosyl pyrophosphate (PRPP), a key substrate for the de novo and salvage pathways of nucleotide synthesis. nih.govnih.gov

Several oncogenes and tumor suppressors regulate the flux of metabolites through the PPP. For instance, the oncogene K-RAS can upregulate the expression of this compound isomerase A (RPIA), an enzyme in the non-oxidative branch of the PPP, to enhance the synthesis of purines and pyrimidines. nih.govaging-us.com This metabolic reprogramming ensures a steady supply of the building blocks required for continuous cell division and tumor growth. karger.comnih.gov

Key Factors in Enhanced Nucleotide Biosynthesis in Cancer

| Factor | Role in Nucleotide Biosynthesis | Associated Cancers |

|---|---|---|

| Upregulation of PPP | Increases production of this compound (R5P), a precursor for nucleotides. karger.comresearchgate.netnih.gov | Various cancers |

| K-RAS Oncogene | Enhances purine and pyrimidine synthesis by upregulating RPIA. nih.govaging-us.com | Pancreatic Ductal Adenocarcinoma aging-us.com |

| MYC Oncogene | Promotes the transcription of genes involved in nucleotide synthesis. sigmaaldrich.cnnih.gov | Various cancers |

| p53 Tumor Suppressor (mutant) | Promotes nucleotide biosynthesis by upregulating nucleotide metabolism genes. aging-us.com | Various cancers |

Cancer cells often experience increased levels of reactive oxygen species (ROS) due to their high metabolic rate and oncogenic signaling. musechem.com While moderate levels of ROS can promote cancer progression, excessive amounts can lead to cellular damage and apoptosis. To survive, cancer cells must develop robust antioxidant defense systems. frontiersin.org The PPP plays a critical role in this by producing NADPH, the primary reducing equivalent used by the glutathione and thioredoxin antioxidant systems to detoxify ROS. princeton.edunih.govfrontiersin.org

The oxidative branch of the PPP is the main source of NADPH. nih.govfrontiersin.org By upregulating this branch, cancer cells can maintain a high ratio of reduced to oxidized glutathione (GSH/GSSG), which is essential for neutralizing ROS and maintaining redox homeostasis. frontiersin.org This enhanced antioxidant capacity allows cancer cells to withstand oxidative stress and evade cell death. karger.com

The metabolic activity of cancer cells significantly influences the tumor microenvironment (TME). The high rate of glucose uptake and glycolysis by tumor cells, often referred to as the Warburg effect, leads to a nutrient-deprived and acidic TME. researchgate.netmdpi.com The upregulation of the PPP contributes to this metabolic reprogramming. mdpi.com By diverting glucose intermediates into the PPP, cancer cells can synthesize biomolecules necessary for growth while also affecting the availability of nutrients for other cells in the TME. mdpi.com

The production of lactate (B86563) as a byproduct of aerobic glycolysis contributes to the acidic nature of the TME, which can promote tumor invasion and suppress the activity of immune cells. mdpi.com Furthermore, the metabolic interplay between cancer cells and other cells within the TME, such as cancer-associated fibroblasts, can support tumor growth and progression. unina.it

Recent research has uncovered functions of this compound isomerase A (RPIA) that extend beyond its enzymatic role in the PPP. nih.govnih.gov In colorectal cancer, RPIA has been shown to enter the nucleus and form a complex with APC and β-catenin. nih.govplos.org This interaction stabilizes β-catenin by preventing its degradation, leading to the activation of its downstream target genes, which promote cell proliferation and tumorigenesis. nih.govplos.org This non-canonical function of RPIA is independent of its enzymatic activity and highlights the multifaceted role of metabolic enzymes in cancer. nih.govplos.org Studies have also implicated RPIA in the tumorigenesis of liver and lung cancer, suggesting it may be a potential therapeutic target. nih.govmdpi.com

Inborn errors of metabolism are rare genetic disorders that result from defects in specific enzymes. Several of these disorders affect the enzymes of the pentose phosphate pathway, leading to altered R5P metabolism. bohrium.comnih.gov

One such disorder is This compound isomerase (RPI) deficiency , an extremely rare condition caused by mutations in the RPIA gene. wikipedia.orgorpha.net This deficiency leads to an inability to efficiently interconvert this compound and ribulose-5-phosphate. medtigo.com A key diagnostic feature is the accumulation of the polyols ribitol and D-arabitol in the brain and other body fluids. nih.govumcutrecht.nl Patients with RPI deficiency typically present with progressive leukoencephalopathy, developmental delay, epilepsy, and ataxia. orpha.netmendelian.co The exact mechanisms by which the accumulation of these polyols leads to the clinical phenotype are still under investigation, though one hypothesis suggests that insufficient this compound may impair RNA synthesis. wikipedia.org

Another inborn error affecting the non-oxidative PPP is Transaldolase (TALDO) deficiency . This disorder is caused by mutations in the TALDO1 gene and results in a block in the interconversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate with erythrose-4-phosphate and fructose-6-phosphate (B1210287). wikipedia.orgwikipedia.org This leads to an accumulation of sedoheptulose-7-phosphate and other polyols like erythritol, D-arabitol, and ribitol. wikipedia.orgwikipedia.org Clinical manifestations of TALDO deficiency often appear in early infancy and include liver cirrhosis, hepatosplenomegaly, and coagulopathy. amsterdamumc.nl The altered metabolic flux in TALDO deficiency can impact nucleotide metabolism and mitochondrial homeostasis. portlandpress.com

Inborn Errors of Metabolism Affecting R5P Metabolism

| Disorder | Affected Enzyme | Key Metabolic Finding | Primary Clinical Manifestations |

|---|---|---|---|

| This compound isomerase (RPI) deficiency | This compound isomerase A (RPIA) wikipedia.orgorpha.net | Accumulation of ribitol and D-arabitol. nih.govumcutrecht.nl | Progressive leukoencephalopathy, developmental delay, epilepsy, ataxia. orpha.netmendelian.co |

| Transaldolase (TALDO) deficiency | Transaldolase (TALDO1) wikipedia.orgwikipedia.org | Accumulation of sedoheptulose-7-phosphate, erythritol, D-arabitol, and ribitol. wikipedia.orgwikipedia.org | Liver cirrhosis, hepatosplenomegaly, coagulopathy. amsterdamumc.nl |

Inborn Errors of Metabolism Affecting R5P Metabolism

This compound Isomerase Deficiency (RPID)

This compound isomerase (RPI) deficiency is an exceptionally rare inherited metabolic disorder affecting the pentose phosphate pathway (PPP). matjournals.netnih.govwikipedia.org To date, it is considered one of the rarest known genetic disorders, with only a handful of diagnosed cases worldwide. matjournals.netwikipedia.org The clinical presentation of RPID is primarily characterized by neurological symptoms that manifest in early childhood and can be progressive. matjournals.netmhmedical.com These symptoms include developmental delay, psychomotor impairment, leukoencephalopathy, seizures, nystagmus, optic atrophy, cerebellar ataxia, and spasticity. matjournals.net

Molecular Pathology and Metabolite Accumulation

The deficient activity of RPI disrupts the normal flow of the pentose phosphate pathway, leading to the accumulation of specific metabolites. nih.gov The impaired conversion of ribulose-5-phosphate results in a buildup of pentoses and their phosphorylated forms. nih.gov This, in turn, leads to the increased production and accumulation of the polyols D-arabitol and ribitol in various body fluids, including plasma, urine, and cerebrospinal fluid, as well as notably high concentrations within the brain tissue. matjournals.netnih.govnih.gov The elevated levels of these polyols are a key biochemical hallmark of the disease and are thought to contribute to the neurological pathology, including the observed leukoencephalopathy. nih.govmedtigo.com One hypothesis for the molecular pathology is that the reduced availability of this compound may be insufficient for the synthesis of RNA. wikipedia.orgijarbs.com Another possibility is the direct toxic effects of the accumulated D-ribitol and D-arabitol. wikipedia.org

| Metabolite | Body Fluid/Tissue | Consequence of Accumulation |

| D-arabitol | Brain, Cerebrospinal Fluid, Plasma, Urine | Contributes to neurological symptoms and leukoencephalopathy. matjournals.netnih.gov |

| Ribitol | Brain, Cerebrospinal Fluid, Plasma, Urine | Contributes to neurological symptoms and leukoencephalopathy. matjournals.netnih.gov |

| Pentoses | Cerebrospinal Fluid, Urine | Indicative of the metabolic block in the pentose phosphate pathway. nih.gov |

PRPS1 Superactivity and Purine Overproduction

Phosphoribosyl pyrophosphate synthetase 1 (PRPS1) superactivity is a rare, X-linked genetic disorder characterized by the overproduction of purine nucleotides. orpha.netmedlineplus.gov This overproduction leads to increased levels of uric acid in the blood (hyperuricemia) and urine (hyperuricosuria), which can result in gouty arthritis, kidney stones, and in some cases, neurodevelopmental abnormalities. orpha.netmedlineplus.gov The disorder presents in two forms: a milder form that typically appears in late adolescence or early adulthood, and a more severe form with onset in infancy or early childhood that includes neurological symptoms such as sensorineural hearing loss, hypotonia (weak muscle tone), and ataxia (impaired coordination). medlineplus.govnih.gov

The underlying cause of PRPS1 superactivity is an increase in the activity of the enzyme phosphoribosyl pyrophosphate synthetase 1. orpha.net This enzyme catalyzes the conversion of this compound and ATP into 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov PRPP is a key molecule required for both the de novo and salvage pathways of purine and pyrimidine biosynthesis. nih.govwikipedia.org The superactivity of PRPS1 can arise from two distinct mechanisms. In the more severe form, missense mutations in the PRPS1 gene lead to a structurally altered enzyme with defective allosteric regulation, making it resistant to feedback inhibition. orpha.netmedlineplus.gov In the milder form, the kinetic properties of the enzyme are normal, but its expression is increased due to issues with the transcriptional regulation of the PRPS1 gene. orpha.net In both scenarios, the result is an overproduction of PRPP, which drives the excessive synthesis of purines and, consequently, uric acid. medlineplus.gov

Role in Cellular Senescence and Aging Processes

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. nih.gov The pentose phosphate pathway (PPP), where this compound is a key intermediate, has been implicated in the processes of cellular senescence. ndexbio.org The PPP is upregulated in response to oxidative stress, a known inducer of senescence. ndexbio.org

Recent research has shed light on the direct role of this compound Isomerase A (RPIA) in cellular senescence. Studies have shown that the suppression of RPIA can induce cellular senescence in cancer cells. nih.govmdpi.com The knockdown of RPIA has been observed to increase the levels of reactive oxygen species (ROS), which in turn activates cellular senescence. nih.govmdpi.com This process is also associated with an increase in the levels of p53 and p21, which are key regulatory proteins in the senescence pathway. mdpi.com Interestingly, the age-related decline in the activity of this compound isomerase has been observed in arterial tissue, suggesting a potential link between the enzyme's function and the aging process in certain tissues. nih.govoup.com Furthermore, reduced expression of the RPIA ortholog in C. elegans has been shown to extend lifespan and improve healthspan, indicating an evolutionarily conserved role in aging. mdpi.com

Involvement in Responses to Acute Hypoxia

The pentose phosphate pathway (PPP) plays a crucial role in the cellular response to oxidative stress, which is a common consequence of acute hypoxia. taylorandfrancis.com The PPP is a major source for the production of NADPH, which is essential for maintaining a reduced cellular environment and protecting against damage from reactive oxygen species. taylorandfrancis.com While direct research on the specific role of this compound in acute hypoxia is limited, its position as a central intermediate in the PPP implicates it in these protective mechanisms. The PPP has demonstrated functions in protecting against oxidative stress and in hypoxic conditions. mdpi.com

This compound Metabolizing Enzymes as Therapeutic Targets

The enzymes that metabolize this compound, particularly those in the pentose phosphate pathway, have emerged as promising targets for the development of new therapeutic agents. medtigo.com This is especially true for infectious diseases where the metabolic pathways of the pathogen differ significantly from those of the human host. nih.gov

Targeting RPI in Infectious Diseases (e.g., Trypanosomatids, Mycobacterium tuberculosis)

Infectious agents such as trypanosomatids (which cause diseases like Chagas disease and leishmaniasis) and Mycobacterium tuberculosis (the bacterium that causes tuberculosis) rely on the pentose phosphate pathway for their survival and proliferation. medtigo.comconicet.gov.ar The enzyme this compound Isomerase (RPI) is critical for these pathogens to produce this compound for nucleotide synthesis and to manage oxidative stress. medtigo.comnih.gov

A key advantage for therapeutic targeting is the structural difference between the RPI enzymes found in these pathogens and in humans. researchgate.net Many bacteria and protozoa have a type B RPI (RpiB), whereas humans possess a structurally distinct type A RPI (RpiA). nih.govmdpi.com These structural differences provide a therapeutic window to design inhibitors that selectively target the pathogen's enzyme without affecting the human counterpart. nih.gov

Research Findings on Targeting RPI:

| Pathogen | RPI Type | Rationale for Targeting | Research Highlights |

| Trypanosomatids (Trypanosoma cruzi, Leishmania) | Type B (RpiB) | Essential for parasite survival, nucleotide synthesis, and protection against oxidative stress. Structurally different from human RpiA. nih.govresearchgate.net | In silico screening has identified potential selective inhibitors for T. cruzi Rpi. researchgate.net Fragment library screening against Leishmania infantum RpiB has validated it as a therapeutic target and identified hit fragments for inhibitor development. nih.govnih.gov |

| Mycobacterium tuberculosis | Type B (RpiB) | Essential for the bacterium's survival in the host, particularly in managing oxidative stress. medtigo.com Structural differences with human RpiA offer a basis for selective drug design. mdpi.comresearchgate.net | The structure of M. tuberculosis RpiB has been determined, revealing a novel active site that can be exploited for targeted drug design. nih.gov It is considered a potential drug target for developing new anti-tuberculosis drugs. researchgate.net |

Targeting PPP Enzymes in Cancer Therapy

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that supports the rapid growth and survival of cancer cells by providing essential biochemical precursors. musechem.com This pathway is responsible for producing two key products: NADPH, which is vital for antioxidant defense and reductive biosynthesis, and this compound (R5P), the foundational block for nucleotide synthesis. musechem.comnih.gov The heightened reliance of tumor cells on the PPP for proliferation and resilience against oxidative stress makes its enzymes attractive targets for therapeutic intervention. karger.commedtigo.com By inhibiting key enzymes in either the oxidative or non-oxidative branches of the PPP, researchers aim to disrupt cancer cell metabolism, thereby limiting tumor growth and enhancing sensitivity to other treatments. musechem.commedtigo.com

Targeting the Oxidative Phase of the PPP

The oxidative branch of the PPP is the primary site of NADPH production in the cell. The enzymes in this phase are frequently upregulated in various cancers to meet the high demand for NADPH, which protects cancer cells from the elevated levels of reactive oxygen species (ROS) associated with their rapid metabolism and response to chemotherapy. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, G6PD is a primary target for inhibition. researchgate.netnih.gov Its activity is often elevated in numerous cancer types, correlating with tumor progression and resistance to therapy. spandidos-publications.commdpi.com Several small molecules have been identified as G6PD inhibitors. For instance, the natural compound Polydatin has been shown to directly inhibit G6PD, leading to increased ROS, endoplasmic reticulum stress, and apoptosis in cancer cells. karger.comnih.gov Another well-known competitive inhibitor is 6-aminonicotinamide (6-AN), which has demonstrated the ability to sensitize cancer cells to DNA-damaging chemotherapeutics. nih.gov Furthermore, the G6PD inhibitor RRx-001 has been tested in clinical trials and has shown promise as a multifunctional anticancer drug. spandidos-publications.com Inhibition of G6PD can also trigger a form of cell death that activates an anti-tumor immune response, potentially augmenting the efficacy of immunotherapies. nih.gov

6-Phosphogluconate Dehydrogenase (6PGD): This is the second enzyme in the oxidative phase that produces NADPH. 6PGD has been recognized as a key enzyme in the oncogenic process and an effective therapeutic target. mdpi.com The small molecule Physcion has been identified as an inhibitor of 6PGD, leading to reduced proliferation of human lung and breast cancer cells and decreased growth in xenograft tumor models. mdpi.com

Targeting the Non-Oxidative Phase of the PPP

The non-oxidative branch of the PPP is responsible for the interconversion of sugars and the production of R5P for nucleotide synthesis, a process essential for the rapid cell division characteristic of cancer. musechem.com

Transketolase (TKT): TKT is a key enzyme in the non-oxidative PPP, bridging it with glycolysis. zyagnum.com High expression of TKT is associated with a poor prognosis in several cancers, including colorectal cancer (CRC). nih.govnih.gov Inhibition of TKT has been shown to reduce cancer cell viability, proliferation, and migration while inducing apoptosis. nih.govnih.gov The natural compound Oroxylin A has been identified as a novel TKT inhibitor that suppresses hepatocellular carcinoma tumor growth in animal models and patient-derived organoids. researchgate.net Targeting TKT can also sensitize cancer cells to other therapies; for example, inhibiting TKT in hepatocellular carcinoma cells enhanced their sensitivity to the targeted drug Sorafenib. pnas.org

This compound Isomerase A (RPIA): RPIA catalyzes the conversion of ribulose-5-phosphate to the critical product, this compound. mdpi.com This enzyme is significantly overexpressed in several cancers, including colorectal, liver, and lung cancer. mdpi.comnih.govnih.gov Research has shown that suppressing RPIA in lung cancer cells diminishes cellular proliferation and activates apoptosis, autophagy, and cellular senescence by elevating ROS levels. mdpi.comnih.gov Beyond its metabolic role, RPIA has been found to have a noncanonical function where it enters the nucleus and stabilizes β-catenin, a key protein in a major cancer-promoting pathway, further highlighting it as a therapeutic target in colorectal cancer. nih.gov

The following table summarizes key research findings on targeting PPP enzymes for cancer therapy.

| Enzyme Target | Inhibitor/Method | Cancer Type(s) | Key Research Finding |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Polydatin | Head and Neck Squamous Cell Carcinoma | Inhibits G6PD activity, impairs NADPH production, increases ROS, and induces apoptosis. karger.comnih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | 6-Aminonicotinamide (6-AN) | Various Cancers | Acts as a competitive inhibitor, blocking NADPH production and sensitizing cancer cells to chemotherapeutics. musechem.comnih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Aspirin | Colorectal Cancer | Suppresses G6PD activity through acetylation, leading to decreased synthesis of NADPH and nucleotides. nih.gov |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Physcion | Lung and Breast Cancer | Inhibits 6PGD, leading to reduced cancer cell proliferation and dampened lipogenesis. mdpi.com |

| Transketolase (TKT) | Oroxylin A | Hepatocellular Carcinoma | Suppresses TKT activity, leading to reduced tumor growth in mouse models and patient-derived organoids. researchgate.net |

| Transketolase (TKT) | Genetic Knockdown / Pharmacologic Inhibition | Hepatocellular Carcinoma, Colorectal Cancer | Reduces cell viability and proliferation, induces apoptosis, and sensitizes cancer cells to Sorafenib. nih.govpnas.org |

| This compound Isomerase A (RPIA) | Genetic Knockdown (shRNA) | Lung Cancer | Suppression of RPIA induces ROS production, leading to apoptosis, autophagy, and cellular senescence. mdpi.comnih.gov |

Advanced Methodologies for Ribose 5 Phosphate Research

Quantitative Analysis Techniques

Accurate quantification of Ribose-5-phosphate (B1218738) is fundamental to understanding its metabolic roles. Various analytical techniques, each with its own advantages and limitations, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)